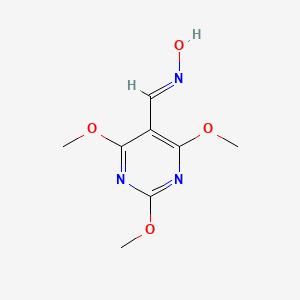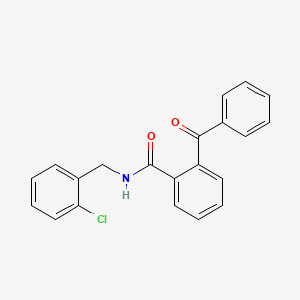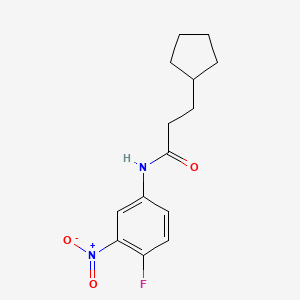
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a hydrazone derivative that has been synthesized using different methods to investigate its properties and applications.
作用機序
The mechanism of action of 2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been suggested that it induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can affect cognitive function. It has also been shown to inhibit the activity of tyrosinase, which is an enzyme involved in the production of melanin. This inhibition can lead to a decrease in melanin production, which can affect skin pigmentation.
実験室実験の利点と制限
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several advantages and limitations for lab experiments. One of the advantages is its potential as a potent inhibitor of different enzymes, which makes it a valuable tool for investigating enzyme activity. However, its limited solubility in water can make it challenging to work with in aqueous solutions. Additionally, its potential toxicity can limit its use in biological systems.
将来の方向性
There are several future directions for the investigation of 2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to investigate its mechanism of action and its efficacy in different cancer cell lines. Additionally, its potential as an antibacterial and antifungal agent warrants further investigation. Finally, the development of new synthesis methods and modifications of the compound can lead to the discovery of new properties and applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of this compound can lead to the discovery of new properties and applications that can benefit various fields of scientific research.
合成法
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be synthesized through different methods. One of the most common methods is the reaction of 2-fluorobenzaldehyde with 4-chloro-1-phthalazinyl hydrazine under reflux conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain a pure compound.
科学的研究の応用
2-fluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has been widely used in scientific research due to its potential applications in various fields. It has been investigated as a potential inhibitor of different enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been studied for its antibacterial and antifungal properties. Additionally, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4/c16-14-11-6-2-3-7-12(11)15(21-19-14)20-18-9-10-5-1-4-8-13(10)17/h1-9H,(H,20,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMCXIRWSHOPDV-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)




![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)

![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)
